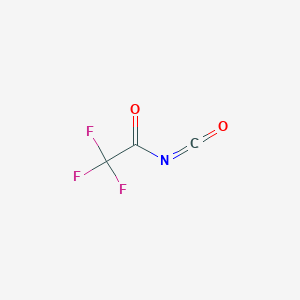

2,2,2-Trifluoroacetyl isocyanate

Description

Significance of Acyl Isocyanates in Modern Synthesis

Acyl isocyanates, which feature a carbonyl group attached to the isocyanate nitrogen, are a subclass of isocyanates with enhanced reactivity. The presence of the acyl group significantly increases the electrophilicity of the isocyanate carbon, making them powerful reagents for acylation and cycloaddition reactions. These compounds serve as crucial building blocks in the synthesis of a diverse range of nitrogen-containing heterocycles, ureas, and carbamates, many of which are scaffolds for pharmaceuticals and agrochemicals. The development of new methods for the synthesis and application of acyl isocyanates remains an active area of research, driven by the continuous demand for efficient and selective synthetic tools.

Evolution of Research Perspectives on Highly Electrophilic Isocyanates

The field of isocyanate chemistry has evolved from the study of relatively simple alkyl and aryl isocyanates to the investigation of highly electrophilic species like sulfonyl and acyl isocyanates. This shift has been propelled by the desire to access novel chemical reactivity and to construct increasingly complex molecules with high efficiency. The introduction of strong electron-withdrawing groups, such as the trifluoroacetyl group in 2,2,2-trifluoroacetyl isocyanate, dramatically enhances the electrophilic character of the isocyanate, leading to unique reactivity profiles. Researchers are increasingly focusing on harnessing the power of these "super-electrophiles" for challenging transformations, including the synthesis of strained ring systems and the derivatization of otherwise unreactive molecules.

Physicochemical Properties and Spectroscopic Data of this compound

A comprehensive understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective application in research.

Interactive Data Table of Physicochemical Properties

| Property | Value |

| Molecular Formula | C3F3NO2 |

| Molecular Weight | 139.03 g/mol |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not readily available |

| Density | Not readily available |

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, characteristic spectroscopic features can be inferred from the analysis of related compounds and the functional groups present.

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of an acyl isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, which typically appears in the region of 2280-2240 cm⁻¹. slideshare.netrsc.org The presence of the trifluoroacetyl group would also give rise to strong C-F stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Since there are no protons in the this compound molecule, a ¹H NMR spectrum would not show any signals for the compound itself but would be useful for assessing the purity of samples in non-protonated solvents.

¹³C NMR : The ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon, the isocyanate carbon, and the trifluoromethyl carbon. The chemical shifts would be significantly influenced by the strong electron-withdrawing effect of the fluorine atoms.

¹⁹F NMR : The ¹⁹F NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The fragmentation of acyl isocyanates often involves the loss of CO to form a nitrilium ion, which can undergo further fragmentation.

Synthesis of this compound

The preparation of this compound has been reported through the reaction of isocyanic acid with trifluoroacetic anhydride (B1165640). acs.org This method provides a direct route to this highly reactive acyl isocyanate.

Reactions and Applications in Advanced Chemical Research

The high electrophilicity of this compound makes it a valuable reagent in a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds and as a derivatizing agent.

Use in Heterocyclic Synthesis

A significant application of this compound is in the construction of nitrogen-containing heterocycles. For instance, it has been utilized in the synthesis of N-unsubstituted β-lactams through condensation with olefins. rsc.org This reaction highlights the ability of the isocyanate to participate in [2+2] cycloaddition reactions, forming the four-membered β-lactam ring, a key structural motif in many antibiotic drugs.

Role as a Derivatizing Agent

The reactivity of this compound makes it a potential candidate for use as a derivatizing agent. Derivatization is a common technique in analytical chemistry to modify an analyte to make it more suitable for analysis, for example, by increasing its volatility for gas chromatography or enhancing its detectability. While specific applications of this compound as a derivatizing agent are not extensively documented in the searched literature, isocyanates, in general, are used for this purpose.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroacetyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F3NO2/c4-3(5,6)2(9)7-1-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCXCDOQEWMQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)C(F)(F)F)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369927 | |

| Record name | Trifluoro-acetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14565-32-3 | |

| Record name | Trifluoro-acetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetylisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,2 Trifluoroacetyl Isocyanate

Direct Synthetic Routes

Direct synthetic routes to 2,2,2-trifluoroacetyl isocyanate offer efficient and specific methods for its preparation. These routes are characterized by the direct formation of the isocyanate from carefully chosen precursors.

Synthesis from Trimethylsilyl (B98337) Isocyanate and Trifluoroacetyl Chloride

A known and effective method for the synthesis of this compound involves the reaction of trimethylsilyl isocyanate with trifluoroacetyl chloride. researchgate.net This reaction provides a direct pathway to the desired isocyanate. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The isocyanate group from trimethylsilyl isocyanate acts as a nucleophile, attacking the electrophilic carbonyl carbon of trifluoroacetyl chloride. The trimethylsilyl group is a good leaving group, facilitating the formation of the final product.

| Reactant | Product |

| Trimethylsilyl isocyanate | This compound |

| Trifluoroacetyl chloride |

Pyrolytic Approaches from Substituted Ureas

Pyrolysis of suitably substituted ureas presents another direct route to this compound. This method involves the thermal decomposition of a precursor molecule to yield the target isocyanate.

For instance, the pyrolysis of 1,3-bis(2,2,2-trifluoroacetyl)-1-[2-(2,2,2-trifluoroacetyloxy)-2-phenylethyl]urea at 120°C yields this compound. researchgate.net This specific substituted urea (B33335) is prepared by treating 2-amino-5-phenyl-2-oxazoline with trifluoroacetic anhydride (B1165640). researchgate.net The high temperature facilitates the elimination of byproducts and the formation of the stable isocyanate.

| Precursor | Product | Pyrolysis Temperature (°C) |

| 1,3-bis(2,2,2-trifluoroacetyl)-1-[2-(2,2,2-trifluoroacetyloxy)-2-phenylethyl]urea | This compound | 120 |

General Isocyanate Synthesis Applicable to Trifluoroacetyl Derivatives

General methods for isocyanate synthesis can also be adapted for the preparation of this compound. These methods are broadly applicable to a range of acyl isocyanates.

Phosgene-Based Methodologies

The reaction of primary amides with phosgene (B1210022) is a classical and widely used method for the synthesis of isocyanates. This approach can be applied to the synthesis of this compound from trifluoroacetamide (B147638). The use of phosgene, a highly toxic gas, requires specialized equipment and handling procedures. nih.govchemicalforums.com Triphosgene, a solid and safer alternative to phosgene, can also be employed for this transformation. chemicalforums.com

The reaction involves the initial formation of a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride to afford the isocyanate. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired product.

| Amide | Reagent | Product |

| Trifluoroacetamide | Phosgene or Triphosgene | This compound |

Non-Phosgene Methodologies

Due to the hazardous nature of phosgene, non-phosgene routes for isocyanate synthesis are of significant interest. These methods utilize alternative reagents to achieve the conversion of amines or their derivatives to isocyanates.

Reductive carbonylation of nitro compounds offers a phosgene-free alternative for the synthesis of isocyanates. researchgate.net This method typically involves the reaction of a nitro compound with carbon monoxide in the presence of a transition metal catalyst. researchgate.netosti.gov While this method is more commonly applied to the synthesis of aromatic isocyanates, it can be conceptually extended to aliphatic nitro compounds that could serve as precursors to trifluoroacetyl isocyanate. researchgate.net

The reaction proceeds through a nitrene intermediate, which is generated by the reduction of the nitro group. This intermediate is then carbonylated by carbon monoxide to yield the isocyanate. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. researchgate.netgoogle.com

| Starting Material | Reagents | Product |

| Nitroalkane precursor | Carbon Monoxide, Catalyst | This compound |

Oxidation Carbonylation Routes

Oxidative carbonylation represents a significant method for synthesizing isocyanates. This process typically involves the reaction of an amine with carbon monoxide in the presence of an oxidant and a catalyst, often based on palladium. researchgate.netunipr.it For the synthesis of N,N'-disubstituted ureas, which can be precursors to isocyanates, primary amines are reacted with carbon monoxide and oxygen under pressure, catalyzed by a palladium iodide (PdI₂) system in conjunction with potassium iodide (KI). researchgate.net

The general principle of oxidative carbonylation involves the insertion of carbon monoxide into an organic substrate, promoted by a metal species that is subsequently re-oxidized by an external oxidant to complete the catalytic cycle. unipr.it While direct synthesis of this compound via this route is not extensively detailed, the underlying strategy would involve the carbonylation of a suitable trifluoroacetyl-containing precursor. The isocyanate intermediate, once formed, can be trapped by various nucleophiles. unipr.it For instance, palladium-catalyzed oxidative carbonylation of primary amines can lead to isocyanate intermediates which then react to form ureas or oxazolidinones. unipr.it The synthesis of isocyanates through this route is considered a promising alternative to methods using phosgene. researchgate.net

| Method | Precursors | Reagents | Key Intermediate | Product |

| Oxidative Carbonylation | Trifluoroacetamide or related amine | Carbon Monoxide (CO), Oxidant (e.g., O₂) | Isocyanate | This compound |

Dimethyl Carbonate and Urea Methods

The use of dimethyl carbonate (DMC) provides a phosgene-free route for the synthesis of isocyanates. researchgate.netgoogle.com The process generally occurs in two main stages: first, the methoxycarbonylation of an amine with dimethyl carbonate to produce a carbamate (B1207046), and second, the subsequent decomposition of this carbamate to yield the isocyanate. researchgate.net This method is noted for its green chemistry profile, avoiding toxic reagents and exhibiting high atom economy. researchgate.net

The reaction between an amine and dimethyl carbonate often requires a catalyst to proceed at a practical rate. google.com For the synthesis of diisocyanates, a diamine is reacted with an excess of dimethyl carbonate. google.com The synthesis of important industrial isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and 2,4-toluene diisocyanate (TDI) has been explored using this methodology. researchgate.net Similarly, reacting an amine with urea and an alcohol can also form a urethane (B1682113) compound, which is then thermally decomposed to the isocyanate. google.com To produce this compound, a precursor such as trifluoroacetamide would be reacted with dimethyl carbonate or urea to form the corresponding N-(trifluoroacetyl)carbamate, which would then be decomposed.

| Method | Precursors | Reagents | Key Intermediate | Product |

| Dimethyl Carbonate | Trifluoroacetamide | Dimethyl Carbonate (DMC), Catalyst | N-(trifluoroacetyl)carbamate | This compound |

| Urea Method | Trifluoroacetamide | Urea, Alcohol | N-(trifluoroacetyl)urethane | This compound |

Oxidation of Isonitriles Catalyzed by Trifluoroacetic Anhydride

A rapid and efficient method for converting isonitriles to isocyanates involves oxidation by dimethyl sulfoxide (B87167) (DMSO), catalyzed by trifluoroacetic anhydride (TFAA). nih.govorganic-chemistry.orgnih.gov This reaction is notable for its speed, often completing within minutes at low temperatures (e.g., -60°C to 0°C), and for its clean conversion, producing dimethyl sulfide (B99878) as the only significant byproduct. nih.govnih.govacs.org The resulting isocyanates can often be isolated in high purity simply by evaporating the solvent and volatile byproducts. organic-chemistry.orgresearchgate.net

The mechanism is distinct from other DMSO-based oxidations and does not involve the formation of an isonitrile-halogen adduct. nih.govacs.org Instead, it is proposed to proceed via a unique redox process catalyzed by the anhydride. organic-chemistry.org The method has broad applicability for alkyl, cycloalkyl, and aryl isonitriles. nih.govorganic-chemistry.org A catalytic amount of TFAA, typically around 5 mol%, is sufficient for the transformation. nih.govnih.govresearchgate.net While this specific reaction is used to synthesize various isocyanates using a trifluoroacetyl-containing catalyst, its application to directly synthesize this compound would require the corresponding isonitrile precursor, trifluoroacetyl isonitrile.

| Method | Precursors | Reagents | Catalyst | Product |

| Isonitrile Oxidation | Isonitrile (e.g., Trifluoroacetyl isonitrile) | Dimethyl Sulfoxide (DMSO) | Trifluoroacetic Anhydride (TFAA) | Isocyanate (e.g., this compound) |

Rearrangement Reactions

Rearrangement reactions are fundamental in organic synthesis for accessing isocyanates from various functional groups.

Curtius Rearrangement Derivatives

The Curtius rearrangement is a versatile and widely used reaction for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govwikipedia.org The reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This method is valued for its mild conditions. nih.gov

To synthesize this compound, the process would start with trifluoroacetic acid or its corresponding acyl halide. The carboxylic acid is converted to trifluoroacetyl azide, which upon heating, undergoes rearrangement to yield the target isocyanate. nih.govorganic-chemistry.org The resulting isocyanate is a stable intermediate that can be isolated or used directly in subsequent reactions. nih.gov Research has shown that the decomposition is a concerted process, with the migration of the R-group occurring simultaneously with the loss of nitrogen gas, and proceeds with full retention of the R-group's configuration. wikipedia.org

| Method | Precursor | Key Intermediate | Transformation | Product |

| Curtius Rearrangement | Trifluoroacetic acid or Trifluoroacetyl chloride | Trifluoroacetyl azide | Thermal decomposition and rearrangement | This compound |

Lossen Rearrangement Derivatives

The Lossen rearrangement is another key transformation that converts a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgnumberanalytics.comnumberanalytics.com The reaction typically proceeds by treating an O-activated hydroxamic acid, such as an O-acyl, O-sulfonyl, or O-phosphoryl derivative, with a base. wikipedia.orgslideshare.net The hydroxamic acid is first deprotonated, followed by a spontaneous rearrangement that eliminates a carboxylate anion (or other leaving group) to produce the isocyanate intermediate. wikipedia.org

For the synthesis of this compound, the starting material would be an O-activated derivative of trifluoroacetyl hydroxamic acid. Upon treatment with a base, this precursor would rearrange to form the desired isocyanate. wikipedia.orgscispace.com The reaction was first discovered by Wilhelm Lossen in the 1870s and has since become a standard method for isocyanate synthesis. slideshare.netscispace.com

| Method | Precursor | Key Intermediate | Transformation | Product |

| Lossen Rearrangement | O-activated Trifluoroacetyl hydroxamic acid | Hydroxamate anion | Base-induced rearrangement | This compound |

Schmidt Reaction Derivatives

The Schmidt reaction provides a direct route to isocyanates from carboxylic acids by reacting them with hydrazoic acid under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction mechanism is closely related to the Curtius rearrangement. wikipedia.org It begins with the protonation of the carboxylic acid and subsequent reaction with hydrazoic acid to form a protonated acyl azide intermediate. wikipedia.orglibretexts.orgbyjus.com This intermediate then undergoes rearrangement, migrating the alkyl or aryl group and expelling nitrogen gas to form a protonated isocyanate. wikipedia.orgbyjus.com

In the context of synthesizing this compound, trifluoroacetic acid would be the starting material. Its reaction with hydrazoic acid in the presence of a strong acid catalyst would lead to the formation of the protonated isocyanate, which upon deprotonation yields the final product. libretexts.orgbyjus.com The reaction is a powerful tool for introducing nitrogen-containing functional groups into molecules. numberanalytics.com

| Method | Precursor | Reagents | Key Intermediate | Product |

| Schmidt Reaction | Trifluoroacetic acid | Hydrazoic acid (HN₃), Strong acid | Protonated acyl azide, Protonated isocyanate | This compound |

Mechanistic Investigations of 2,2,2 Trifluoroacetyl Isocyanate Reactivity

Fundamental Reaction Mechanisms

Base-Catalyzed Reaction Mechanisms

Base catalysis plays a crucial role in many reactions of isocyanates, particularly with less reactive nucleophiles. rsc.org The mechanism of base catalysis can vary depending on the acidity of the nucleophile and the strength of the base. rsc.org

For reactions involving highly acidic nucleophiles, a strong base can deprotonate the nucleophile to form a highly reactive anion. rsc.org This anionic species then acts as the nucleophile in the addition to the isocyanate. This is referred to as the anionic mechanism (Mechanism I). rsc.org

Mechanism Steps:

Deprotonation of Nucleophile: HX + B ⇌ X⁻ + BH⁺

Nucleophilic Attack: X⁻ + F₃CC(O)NCO → [F₃CC(O)N(C=O)X]⁻

Protonation: [F₃CC(O)N(C=O)X]⁻ + BH⁺ → F₃CC(O)NHC(O)X + B

Where HX is a highly acidic nucleophile and B is a base.

This mechanism is particularly relevant for nucleophiles that are relatively weak nucleophiles in their protonated form but become potent upon deprotonation. The rate of this reaction is dependent on the concentration of the anionic nucleophile, which in turn depends on the strength of the base and the acidity of the nucleophile. rsc.org An interesting aspect of the anionic mechanism is that it is not significantly influenced by steric effects of the catalyst. rsc.org While the trifluoromethanesulfonate (B1224126) anion is generally considered a weak nucleophile, there are instances where it has been shown to act as a nucleophile, particularly in the presence of strong electrophiles. nih.gov The study of nucleophile-initiated anionic polymerization also provides insights into how anionic species can initiate reactions. rsc.org

Concerted Mechanism with Moderate Acidity Nucleophiles

The reaction of isocyanates with nucleophiles of moderate acidity, such as common alcohols, can proceed through a concerted, single-step mechanism. rsc.org In this pathway, the proton transfer from the nucleophile to a base and the nucleophilic attack on the isocyanate carbon occur simultaneously. rsc.org For 2,2,2-trifluoroacetyl isocyanate, the high electrophilicity of the isocyanate carbon, induced by the adjacent trifluoroacetyl group, is expected to facilitate this type of reaction.

In a base-catalyzed reaction, the alcohol forms a complex with the base. This complex then attacks the isocyanate. The transition state for this concerted mechanism involves a cyclic arrangement where the alcohol's oxygen atom forms a bond with the isocyanate carbon, while the hydrogen of the alcohol is transferred to the base. This synchronous process avoids the formation of high-energy ionic intermediates. Theoretical studies on the alcoholysis of isocyanates suggest that multiple alcohol molecules may participate in the transition state, acting as a proton shuttle and thereby lowering the activation energy. kuleuven.be The reaction rate in such a concerted mechanism is often independent of the acidity of the moderately acidic nucleophile. rsc.org

Table 1: Proposed Concerted Reaction of this compound with an Alcohol

| Reactants | Proposed Mechanism | Transition State | Product |

| This compound, Alcohol (ROH) | Concerted | Cyclic, involving simultaneous bond formation (O-C) and proton transfer (O-H) | N-Trifluoroacetyl carbamate (B1207046) |

Stepwise Mechanism with Nucleophilic Acidic Compounds

In contrast to the concerted mechanism observed with moderately acidic nucleophiles, the reaction of this compound with more acidic, yet still nucleophilic, compounds is anticipated to follow a stepwise mechanism. This pathway is typical for the reaction of isocyanates with acidic, but less nucleophilic, compounds like phenols or acidic alcohols. rsc.org

The reaction is initiated by the deprotonation of the acidic nucleophile (HX) by a base (B), forming an anionic nucleophile (X⁻). rsc.org This highly reactive anion then attacks the electrophilic carbonyl carbon of the isocyanate in a separate, subsequent step. This results in the formation of a tetrahedral intermediate. Finally, protonation of this intermediate yields the final product.

The strong electron-withdrawing effect of the trifluoroacetyl group in this compound makes the isocyanate carbon exceptionally susceptible to attack by the anionic nucleophile, thereby favoring this stepwise pathway with appropriate nucleophiles. The rate of this type of mechanism is dependent on the concentration of both the isocyanate and the anionic nucleophile, and the reactivity of the nucleophile generally increases with its decreasing acidity (increasing basicity of X⁻). rsc.org

Cycloaddition Reaction Mechanisms

This compound is a potent dienophile and dipolarophile due to its electron-deficient nature, making it a valuable reagent in cycloaddition reactions for the synthesis of heterocyclic compounds. The mechanisms of these reactions can be either concerted or stepwise, depending on the nature of the reacting partner.

[2+2] Cycloaddition Pathways

The [2+2] cycloaddition of isocyanates with alkenes is a synthetically important reaction for the formation of β-lactams. The mechanism of this reaction is highly dependent on the electronic properties of the alkene.

Concerted Pathways with Electron-Deficient Alkenes

The [2+2] cycloaddition of highly electrophilic isocyanates with electron-deficient alkenes is proposed to proceed through a concerted, albeit asynchronous, pathway. researchtrends.net For this compound, the significant electron deficiency at the isocyanate carbon would favor a concerted mechanism with alkenes bearing electron-withdrawing groups. This pathway is thought to involve an orthogonal approach of the reactants to allow for a supra-antarafacial interaction of the π systems, which is thermally allowed by the Woodward-Hoffmann rules. researchtrends.net However, alternative concerted pathways involving a planar transition state and the participation of a nitrogen lone pair have also been proposed. researchtrends.net

Single Electron Transfer (SET) Pathways and Diradical Intermediates

When this compound reacts with electron-rich alkenes, a stepwise mechanism involving a single electron transfer (SET) is more likely. researchtrends.net In this pathway, an electron is transferred from the highest occupied molecular orbital (HOMO) of the electron-rich alkene to the lowest unoccupied molecular orbital (LUMO) of the highly electrophilic isocyanate. This transfer generates a radical cation from the alkene and a radical anion from the isocyanate, which are linked as a diradical intermediate. researchtrends.net

This diradical intermediate can then undergo ring-closure to form the four-membered β-lactam ring. The intermediacy of a diradical species can often be inferred from the loss of stereochemistry in the alkene partner or through spectroscopic observation. researchtrends.net The formation of such an intermediate is facilitated by the ability of the trifluoroacetyl group to stabilize the negative charge in the radical anion.

[4+2] Cycloaddition Pathways

As a highly electron-deficient dienophile, this compound is an excellent candidate for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the isocyanate acts as the 2π component, reacting with a conjugated diene, the 4π component.

The reaction is generally understood to be a concerted, pericyclic process, proceeding through a single, cyclic transition state. The high electrophilicity of the C=N bond in this compound, enhanced by the trifluoroacetyl group, significantly lowers the energy of its LUMO, facilitating the orbital overlap with the HOMO of an electron-rich diene. This leads to a highly efficient and often stereospecific synthesis of six-membered heterocyclic rings. The reaction of the closely related trichloroacetyl isocyanate with 1,3-dienes has been shown to yield [4+2] cycloadducts, supporting the feasibility of this pathway for this compound.

Applications in Advanced Organic Synthesis

Construction of Heterocyclic Systems

2,2,2-Trifluoroacetyl isocyanate serves as a valuable building block for a variety of nitrogen-containing heterocycles. The trifluoroacetyl group not only activates the isocyanate for cycloaddition reactions but can also be retained in the final product as a trifluoromethyl or related group, which is of significant interest in medicinal chemistry.

Synthesis of β-Lactams from Alkenes and Glycals

The β-lactam (azetidin-2-one) ring is a core structural feature of numerous important antibiotics, including penicillins and cephalosporins. kuleuven.be The [2+2] cycloaddition between an isocyanate and an alkene is a direct method for constructing this four-membered ring. This compound is particularly well-suited for this transformation due to its enhanced electrophilicity. The reaction proceeds by the interaction of the alkene's highest occupied molecular orbital (HOMO) with the isocyanate's lowest unoccupied molecular orbital (LUMO). The terminal carbon of the alkene attacks the electrophilic carbonyl carbon of the isocyanate. nih.gov

This method has been effectively applied to the synthesis of β-lactams from glycals (cyclic enol ethers derived from sugars). The reaction with these electron-rich alkenes is often high-yielding and stereoselective. nih.gov Although studies have focused on the analogous trichloroacetyl isocyanate, the principles are directly applicable. The stereoelectronic properties of protecting groups on the glycal substrate have been found to significantly influence the reaction kinetics. nih.gov

Table 1: [2+2] Cycloaddition for β-Lactam Synthesis

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| This compound | Alkene/Glycal | N-Trifluoroacetyl-β-lactam | Direct formation of the β-lactam ring. |

| High reactivity due to the electron-withdrawing CF₃CO- group. |

Formation of Fused Azetidinones

The synthesis of bicyclic and polycyclic systems containing a β-lactam ring, known as fused azetidinones, is a key strategy in the development of novel antibiotics and enzyme inhibitors. These structures can be accessed through intramolecular cycloadditions or by using cyclic alkenes as substrates in reactions with isocyanates. The use of this compound in such reactions allows for the creation of fused heterocyclic systems that incorporate a trifluoroacetylated nitrogen, a precursor to various functional groups. The principles of ketene-imine cycloadditions, a major route to β-lactams, have been extensively reviewed and provide a foundation for understanding the construction of these complex scaffolds. researchgate.netnih.gov

Introduction of Trifluoromethylated Heterocycles

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. chemmethod.comresearchgate.net this compound is an excellent reagent for this purpose, as the trifluoroacetyl group can be readily converted into a stable trifluoromethyl group or other fluorinated moieties within a heterocyclic ring. researchgate.net For example, it can be used to synthesize trifluoroacetyl-substituted heterocycles which can then be chemically modified. researchgate.net The reactivity of the isocyanate allows it to be incorporated into various ring systems, providing a direct pathway to novel fluorinated compounds.

Synthesis of Spiro Oxazolidinones

Spirocyclic systems, where two rings share a single atom, are of great interest due to their rigid three-dimensional structures. While the direct synthesis of spiro oxazolidinones using this compound is not extensively documented, the synthesis of related spiro-β-lactams is known. isres.org The general strategy involves the [2+2] cycloaddition of an isocyanate with an exocyclic alkene (an alkene where the double bond is outside a ring). This reaction creates a spiro-azetidinone. A similar approach could conceptually be applied to precursors that would lead to spiro oxazolidinones. The synthesis of other spiro-heterocycles, such as spiro-isoxazolines, often relies on 1,3-dipolar cycloaddition reactions, highlighting the importance of cycloaddition strategies in constructing these complex architectures. nih.gov

Synthesis of 1,2,4-Triazole-3-one Derivatives

The 1,2,4-triazole (B32235) scaffold is present in a wide range of biologically active compounds. researchgate.netrsc.org Derivatives such as 1,2,4-triazol-3-ones are of particular synthetic interest. nih.govresearchgate.net A common route to these heterocycles involves the cyclization of acyl-semicarbazide precursors. This compound can serve as a key starting material for these precursors. The reaction of the isocyanate with a hydrazine (B178648) derivative (R-NH-NH₂) would produce a 1-(trifluoroacetyl)-4-substituted-semicarbazide. Subsequent intramolecular cyclization, often promoted by base, would eliminate a molecule of water to form the desired 1,2,4-triazol-3-one ring, bearing a trifluoroacetyl group that can be further modified or removed.

Functional Group Transformations and Derivatization

Beyond its role in heterocycle synthesis, this compound is a highly effective reagent for functional group transformations, particularly for the derivatization of alcohols, amines, and thiols.

The high reactivity of the acyl isocyanate moiety facilitates rapid and quantitative reactions with nucleophilic functional groups. researchgate.net

Alcohols react to form N-(trifluoroacetyl)carbamates. kuleuven.be

Amines react to form N,N'-disubstituted ureas (specifically, 1-(trifluoroacetyl)-3-substituted ureas). researchgate.net

Thiols react to form N-(trifluoroacetyl)thiocarbamates. researchgate.net

This reactivity is particularly valuable in analytical chemistry, specifically for gas chromatography (GC). gcms.cz Many polar, non-volatile compounds containing -OH, -NH₂, or -SH groups cannot be analyzed directly by GC due to poor thermal stability and strong interactions with the chromatographic column. research-solution.com Conversion of these polar groups into their trifluoroacetylcarbamate or related derivatives drastically reduces polarity and hydrogen bonding, thereby increasing volatility and improving peak shape. sigmaaldrich.com The process, known as derivatization, is a standard technique to make analytes more "GC-amenable". The trifluoroacetyl group also enhances detectability, especially with electron capture detectors (ECD). research-solution.com

Table 2: Derivatization of Functional Groups using this compound

| Original Functional Group | Reagent | Derivative Formed | Purpose/Advantage |

|---|---|---|---|

| Alcohol (-OH) | This compound | N-(Trifluoroacetyl)carbamate | Increases volatility for GC analysis. kuleuven.beresearchgate.net |

| Amine (-NH₂) | This compound | 1-(Trifluoroacetyl)-3-substituted urea (B33335) | Improves thermal stability and chromatographic behavior. researchgate.net |

Carbamate (B1207046) and Urea Installation

A primary application of this compound is the efficient construction of N-trifluoroacetylated carbamates and ureas. The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack by alcohols and amines.

The reaction with alcohols (R'-OH) proceeds readily to yield N-(trifluoroacetyl)carbamates. This transformation is typically rapid and clean, benefiting from the high reactivity of the acyl isocyanate. Similarly, primary and secondary amines (R''R'''NH) react with this compound to form N-(trifluoroacetyl)ureas. commonorganicchemistry.comresearchgate.net The reaction is generally carried out in a suitable aprotic solvent at room temperature, and often requires no catalyst. commonorganicchemistry.com The resulting products are often stable, crystalline solids.

While specific examples for this compound are not detailed in the provided literature, the reactivity is analogous to similar fluorinated isocyanates. For instance, 3,3,3-trifluoroethyl isocyanate has been shown to react with a wide range of primary aliphatic and aromatic amines to produce the corresponding ureas in high yields (80-98%). nih.gov The reaction with alcohols also proceeds efficiently to give carbamates. nih.gov These reactions highlight the general utility of fluorinated isocyanates for the reliable installation of carbamate and urea functionalities. nih.gov

Table 1: General Reactions for Carbamate and Urea Formation

| Reactant | Product | General Conditions |

|---|---|---|

| Alcohol (R-OH) | N-(Trifluoroacetyl)carbamate | Aprotic solvent (e.g., THF, DCM), Room Temperature |

| Amine (R₂NH) | N-(Trifluoroacetyl)urea | Aprotic solvent (e.g., THF, DCM), Room Temperature |

This table represents the general reactivity of acyl isocyanates.

The subsequent cleavage of the trifluoroacetyl group, if desired, can often be achieved under mild basic conditions to yield the parent carbamate or urea.

Trifluoroacetylation as a Protective Group Strategy

The trifluoroacetyl (TFA) group is a useful protecting group for amines, alcohols, and guanidines due to its ease of introduction and selective removal. researchgate.netacs.org this compound serves as a highly efficient reagent for introducing this protective group onto nucleophilic functional groups.

N- and O-trifluoroacetylation can be employed to protect secondary amines and hydroxyl groups, respectively, especially under conditions where other protecting groups might be unstable, such as nitrolysis or nitration. researchgate.net The high reactivity of the isocyanate allows for the protection of even sterically hindered alcohols and amines. researchgate.net

Key features of the trifluoroacetyl group as a protective moiety include:

Ease of Introduction: Reaction with this compound is typically fast and high-yielding.

Stability: The trifluoroacetyl group is stable to various reaction conditions, including strongly acidic media.

Mild Removal: The group is readily cleaved by solvolysis under mild basic conditions, such as potassium carbonate in aqueous methanol (B129727) or dilute ammonia. researchgate.netacs.orgorganic-chemistry.org This orthogonality allows for selective deprotection in the presence of other protecting groups like Boc and Cbz. acs.org

This strategy has been applied in the synthesis of complex molecules, including energetic compounds and peptides. researchgate.netacs.org For example, the trifluoroacetyl group has been used to protect the guanidine (B92328) functionality of arginine during peptide synthesis. acs.org

Table 2: Trifluoroacetyl (TFA) as a Protecting Group

| Functional Group | Protected Form | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| Amine (-NH₂) | Trifluoroacetamide (B147638) (-NHCOCF₃) | CF₃CONCO | Mild base (e.g., K₂CO₃/MeOH, aq. NH₃) |

| Alcohol (-OH) | Trifluoroacetate (-OCOCF₃) | CF₃CONCO | Mild base (e.g., K₂CO₃/MeOH) |

| Guanidine | N-Trifluoroacetylguanidine | CF₃CONCO | Mild base |

This table summarizes the use of the trifluoroacetyl group for protection.

Introduction of Trifluoromethyl Groups

While this compound contains a trifluoromethyl (CF₃) group, it is not typically employed as a reagent for trifluoromethylation reactions. Its characteristic reactivity involves the transfer of the entire trifluoroacetyl (CF₃CO-) moiety to a nucleophile. The strong carbonyl-nitrogen bond within the trifluoroacetyl group remains intact during its reactions with alcohols and amines.

The introduction of a bare trifluoromethyl group into organic molecules is a distinct synthetic challenge that requires specific trifluoromethylating agents. These reagents are designed to deliver a CF₃ radical, a CF₃ anion, or a CF₃ cation to a substrate.

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for building molecular diversity. semanticscholar.orgnih.gov Isocyanates are a valuable class of reagents in MCRs due to their electrophilicity and ability to engage in a variety of transformations. semanticscholar.orgrsc.org

Isocyanide-Based MCRs for Complex Scaffolds

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are cornerstones of combinatorial chemistry for the rapid synthesis of complex, often peptide-like, structures. beilstein-journals.orgorganic-chemistry.orgnih.gov The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.orgillinois.edubas.bg

While isocyanates are not a canonical component of the classic Ugi reaction, modified MCRs can incorporate them. Isocyanates can serve as alternatives to carboxylic acids or other components in novel MCRs, leading to diverse heterocyclic scaffolds. semanticscholar.org Given its high reactivity, this compound could theoretically participate as an electrophilic component in such isocyanate-based MCRs, reacting with nucleophilic intermediates generated during the reaction sequence to build complex molecular architectures. However, specific examples detailing the use of this compound in isocyanide-based MCRs for the synthesis of complex scaffolds are not prominent in the surveyed literature.

Synthesis of Cyclic and Linear Carbamates in MCRs

Multicomponent strategies have been developed for the synthesis of both linear and cyclic carbamates. researchgate.netgoogle.comrsc.org Isocyanates are key precursors in many of these methodologies. For instance, an MCR could be designed where an isocyanate is trapped by an alcohol that is either one of the starting materials or formed in situ.

The participation of a bifunctional molecule containing both a nucleophilic group (like an amine or alcohol) and a component that reacts with the isocyanide could lead to a linear Ugi-type product bearing a latent carbamate precursor. A subsequent intramolecular cyclization step could then furnish a cyclic carbamate. While the general principles of MCRs suggest that this compound could be a suitable partner in such transformations, documented MCR methodologies specifically employing this reagent for the synthesis of cyclic or linear carbamates are not explicitly described in the available research. google.comrsc.org

Peptidomimetic Synthesis via Isocyanate MCRs

Peptidomimetics, molecules that mimic the structure and function of peptides, are of significant interest in medicinal chemistry. nih.gov Isocyanide-based MCRs, particularly the Ugi reaction, are exceptionally well-suited for the synthesis of peptide-like structures and are widely used to create libraries of peptidomimetics. beilstein-journals.orgnih.govnih.gov

The classic Ugi product is an α-acylamino amide, which is a dipeptide isostere. By varying the four components, a vast array of peptidomimetic scaffolds can be accessed. beilstein-journals.orgbeilstein-journals.org Isocyanates can be incorporated into MCRs designed to generate urea-based peptidomimetics or other peptide-like structures. The reaction of an isocyanate with an amino acid derivative or an amine component within an MCR framework can lead to the formation of urea-linked peptidomimetics. While this is a plausible and powerful strategy, specific applications of this compound as a component in MCRs for the express purpose of synthesizing peptidomimetics are not detailed in the reviewed scientific literature. nih.gov

Polymer Chemistry Applications

Precursors for Polyurethane Synthesis

There is no available research to support the use of This compound as a precursor in the synthesis of polyurethanes. The formation of polyurethanes is a polyaddition reaction that requires monomers with at least two reactive functional groups to build a polymer chain.

The synthesis of polyurethanes traditionally involves the reaction between a di- or polyisocyanate and a polyol (a compound with multiple hydroxyl groups). The isocyanate (-NCO) groups react with the hydroxyl (-OH) groups to form the characteristic urethane (B1682113) linkages of the polymer backbone.

While the development of fluorinated polyurethanes is an active area of research due to the enhanced thermal stability, chemical resistance, and unique surface properties that fluorine imparts, the introduction of fluorine is typically achieved through two main strategies: nih.govrsc.orgmdpi.com

Use of fluorinated diisocyanates: Monomers containing two isocyanate groups and a fluorinated backbone. rsc.orgtandfonline.com

Use of fluorinated polyols or chain extenders: The hydroxyl-containing component of the reaction is a fluorinated compound. rsc.orgmdpi.com

This compound is a mono-functional isocyanate. As such, it can only react at one end and would act as a chain terminator rather than a building block for a high molecular weight polymer. Its reaction with a polyol would result in the capping of the hydroxyl groups, preventing further chain growth.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions

The electronic nature of 2,2,2-trifluoroacetyl isocyanate is dominated by the strong electron-withdrawing capacity of the trifluoroacetyl group, which profoundly influences the reactivity of the isocyanate moiety.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations would be invaluable for determining its ground-state geometry, vibrational frequencies, and electronic properties such as molecular orbital energies and charge distribution.

DFT methods, such as B3LYP or M06-2X, coupled with appropriate basis sets (e.g., 6-311+G(d,p)), could provide a detailed picture of the electron density distribution. It is anticipated that the nitrogen atom of the isocyanate group would possess a significant partial positive charge, enhancing its electrophilicity. The carbon-nitrogen and carbon-oxygen bond lengths and angles would also be precisely predicted, offering insights into the molecule's steric and electronic environment. While specific DFT studies on this compound are not readily found, the principles of DFT have been extensively applied to understand the structure and reactivity of other isocyanates.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are crucial for accurately mapping reaction pathways. For this compound, these calculations could elucidate the mechanisms of its reactions with nucleophiles or its participation in cycloadditions.

Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to locate transition states and calculate activation energies. For instance, the reaction of this compound with an alcohol to form a carbamate (B1207046) could be modeled to determine whether the reaction proceeds through a concerted or a stepwise mechanism. These calculations would provide critical data on the energies of intermediates and transition states, offering a quantitative understanding of the reaction kinetics.

Stereoelectronic effects, which involve the influence of orbital alignment on molecular geometry and reactivity, are critical for understanding the behavior of this compound. The orientation of the trifluoroacetyl group relative to the isocyanate group is not arbitrary and is governed by stereoelectronic interactions.

Mechanistic Pathway Elucidation

Understanding the detailed step-by-step process of chemical reactions is a primary goal of computational chemistry. For this compound, this is particularly important for predicting its behavior in complex reaction environments.

This compound is expected to be a potent dienophile and dipolarophile in cycloaddition reactions due to its electron-deficient nature. Transition state analysis using computational methods is essential to understand the regio- and stereoselectivity of these reactions.

For a [2+2] cycloaddition with an alkene, for example, calculations would identify the transition state structure, confirming whether the reaction is concerted or stepwise. The geometry of the transition state would reveal the origin of stereochemical outcomes. The activation energy barrier calculated for the transition state would provide a quantitative measure of the reaction rate. While specific studies on this compound are pending, the methodologies for such analyses are well-established for other isocyanates involved in cycloadditions.

Thermodynamic Parameter Calculations for Isocyanate Reactions

Computational chemistry, particularly through Density Functional Theory (DFT) methods, provides a powerful lens for examining the thermodynamic landscape of chemical reactions involving this compound. While specific experimental thermodynamic data for this compound's reactions are not extensively documented in the literature, theoretical calculations offer valuable predictions of key parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction.

The presence of the highly electronegative trifluoroacetyl group is expected to significantly influence the thermodynamics. The strong inductive effect of the CF3 group enhances the electrophilicity of the isocyanate carbon, which would theoretically lead to more exothermic reactions with nucleophiles compared to non-fluorinated analogues.

To illustrate the type of data generated in such computational studies, the following table presents hypothetical thermodynamic parameters for the reaction of this compound with a generic alcohol (R-OH), based on principles from computational studies of similar reactions.

| Thermodynamic Parameter | Calculated Value (Hypothetical) | Method/Basis Set (Example) |

| Enthalpy of Reaction (ΔH) | -95 kJ/mol | DFT (B3LYP)/6-31G |

| Gibbs Free Energy of Reaction (ΔG) | -80 kJ/mol | DFT (B3LYP)/6-31G |

| Entropy of Reaction (ΔS) | -50 J/(mol·K) | DFT (B3LYP)/6-31G* |

These values are illustrative and intended to represent the type of data obtained from computational chemistry studies.

Solvent Effects on Reaction Profiles

The choice of solvent can dramatically alter the rate and mechanism of reactions involving this compound. The high polarity and electrophilicity of this molecule make it particularly susceptible to solvent interactions.

Theoretical studies on isocyanate reactions in different solvent environments, often using continuum solvation models like the Polarizable Continuum Model (PCM), reveal significant dependencies. In general, polar solvents are expected to stabilize the polar transition states of nucleophilic addition reactions to the isocyanate group, thereby accelerating the reaction rate.

For instance, in the reaction with an alcohol, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) can solvate the developing charges in the transition state more effectively than a nonpolar solvent like hexane (B92381). This leads to a lower activation energy and a faster reaction. Protic solvents, such as alcohols themselves, can participate in the reaction both as a reactant and as a medium, often leading to complex kinetic profiles that can be dissected through computational modeling.

The effect of the solvent on the reaction profile can be quantified by calculating the reaction rate constants in different media. The table below illustrates the hypothetical relative rate constants for the reaction of this compound with a nucleophile in various solvents, highlighting the expected trend.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) (Hypothetical) |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 25 |

| Acetone | 21 | 150 |

| Acetonitrile | 37 | 500 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 47 | 1200 |

These values are illustrative and demonstrate the expected qualitative trend of reaction rate acceleration with increasing solvent polarity.

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure, most notably the presence of the trifluoroacetyl group (CF3CO-). This powerful electron-withdrawing group exerts a profound influence on the electronic distribution within the isocyanate moiety (-N=C=O).

The primary effect of the trifluoroacetyl group is the significant enhancement of the electrophilicity of the central carbon atom in the isocyanate group. The three fluorine atoms inductively pull electron density away from the carbonyl carbon of the acetyl group, which in turn withdraws electron density from the adjacent nitrogen and carbon of the isocyanate. This makes the isocyanate carbon exceptionally susceptible to nucleophilic attack.

This enhanced reactivity can be quantified and compared to other acyl isocyanates through computational analysis of parameters such as the partial atomic charge on the isocyanate carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

The table below provides a comparative illustration of calculated electronic properties for different acyl isocyanates, highlighting the potent activating effect of the trifluoroacetyl group.

| Acyl Isocyanate | Calculated Partial Charge on Isocyanate Carbon (Hypothetical) | Calculated LUMO Energy (Hypothetical, in eV) |

| Acetyl isocyanate (CH3CONCO) | +0.65 | -1.2 |

| Chloroacetyl isocyanate (ClCH2CONCO) | +0.75 | -1.8 |

| This compound (CF3CONCO) | +0.90 | -2.5 |

These values are for illustrative purposes to demonstrate the trend in electronic properties and reactivity.

This strong activation makes this compound a highly reactive building block in organic synthesis, readily undergoing reactions with a wide range of nucleophiles, including alcohols, amines, and even some activated C-H bonds. Its unique reactivity profile, a direct consequence of its structure, enables the synthesis of a variety of complex fluorinated organic molecules.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for providing detailed insights into the molecular structure and dynamic behavior of 2,2,2-Trifluoroacetyl isocyanate and its reaction products.

¹H NMR Applications for Structural Elucidation

While this compound itself contains no protons and thus does not produce a ¹H NMR signal, its utility in ¹H NMR spectroscopy lies in its role as a derivatizing agent. slideshare.netnih.gov The structural elucidation of compounds containing active hydrogen atoms, such as alcohols and amines, can be facilitated by reacting them with the isocyanate. slideshare.netnih.gov This reaction forms trifluoroacetylated carbamates or ureas. The newly formed N-H proton in these derivatives gives a characteristic signal in the ¹H NMR spectrum, which can be used to confirm the presence and electronic environment of the original functional group.

¹³C NMR Applications for Structural Elucidation

The ¹³C NMR spectrum provides direct evidence for the carbon framework of this compound. The spectrum is characterized by distinct signals for the different carbon environments within the molecule, with their chemical shifts being heavily influenced by the strongly electronegative fluorine atoms and the isocyanate group. thieme-connect.de The key resonances include those for the trifluoromethyl carbon (CF₃), the acetyl carbonyl carbon (C=O), and the isocyanate carbonyl carbon (N=C=O). thieme-connect.dedtic.mil The CF₃ carbon typically appears as a quartet due to coupling with the three fluorine atoms.

Below is a table summarizing the typical ¹³C NMR chemical shifts for this compound.

Table 1: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Typical Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C F₃ | ~116 | Quartet |

| N=C =O | ~130 | Singlet |

| CF₃-C =O | ~156 | Quartet |

Note: Chemical shift values are approximate and can vary based on solvent and experimental conditions.

NMR Line-Broadening Studies for Kinetic Analysis

NMR line-broadening is a powerful technique for investigating the kinetics of chemical exchange processes. researchgate.net While direct studies on this compound may be limited, the principle can be applied to its reaction products. For instance, in reactions where the isocyanate forms a product with restricted bond rotation, temperature-variable NMR can be used. As the temperature changes, the rate of rotation may become comparable to the NMR timescale, leading to a broadening of the signals for the atoms involved. researchgate.net By analyzing the shape of these broadened peaks at different temperatures, kinetic parameters such as the activation energy (Ea) and the rate of exchange can be determined. This method has been successfully used to study the rotational barriers in various molecules, providing insight into their dynamic behavior in solution. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical method for determining the exact mass of this compound and for identifying and quantifying compounds after derivatization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS provides a highly accurate mass that allows for the calculation of a unique elemental formula. nih.govjenck.com This level of precision is crucial for distinguishing the target compound from other molecules that may have the same nominal mass. The accurate mass measurement provides strong evidence for the molecular formula C₃F₃NO₂. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Analysis

This compound is an effective derivatizing agent for use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.netsigmaaldrich.comresearchgate.net Many polar compounds containing active hydrogens (e.g., alcohols, amines, thiols) are not volatile enough for direct GC analysis. sigmaaldrich.com Reaction with the isocyanate converts these polar functional groups into less polar, more volatile trifluoroacetyl derivatives. nih.gov This process improves the chromatographic peak shape and thermal stability of the analytes. researchgate.net The resulting derivatives often produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification and quantification, even at trace levels. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Optimization of Derivatization Conditions with TFAI

The high reactivity of this compound makes it an effective derivatizing agent for compounds containing active hydrogen atoms, such as alcohols, phenols, amines, and amides. Optimization of the reaction conditions is critical to ensure a complete and clean conversion to the corresponding trifluoroacetylated derivative, which can then be analyzed, typically by chromatography. Key parameters that require careful optimization include reaction time, temperature, and the molar ratio of the reagent to the analyte. sigmaaldrich.com

The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com Primary alcohols and amines react more readily than their sterically hindered secondary or tertiary counterparts. sigmaaldrich.com For less reactive or sterically hindered functional groups, elevating the temperature and extending the reaction time may be necessary to drive the reaction to completion. sigmaaldrich.comtcichemicals.com A general approach involves using an excess of the TFAI reagent to ensure all analyte molecules are derivatized. sigmaaldrich.com The reaction progress can be monitored by techniques like TLC or IR spectroscopy to determine the point at which the starting material has been fully consumed.

Table 1: General Parameters for Optimization of Derivatization with TFAI

| Parameter | Condition | Rationale |

| Reagent Ratio | >2:1 molar excess of TFAI to analyte | Ensures complete derivatization of the target compound. sigmaaldrich.com |

| Temperature | Room temperature to 100 °C | Highly reactive analytes may react at room temperature, while more hindered or less reactive ones require heating. sigmaaldrich.comtcichemicals.com |

| Time | Minutes to several hours | Reaction duration depends on the analyte's reactivity and steric hindrance. sigmaaldrich.com |

| Solvent | Aprotic solvents (e.g., acetonitrile (B52724), pyridine) | Prevents the solvent from reacting with the highly reactive isocyanate group. |

| Catalyst | Pyridine, TMCS (Trimethylchlorosilane) | A catalyst can be added for moderately hindered or slowly reacting compounds. sigmaaldrich.com |

Gas-Phase Derivatization Methodologies

Gas-phase derivatization is a powerful technique, often coupled with gas chromatography/mass spectrometry (GC/MS), for the analysis of volatile or semi-volatile compounds. This methodology is particularly useful for complex matrices or for analyzing pyrolyzates of polymeric materials. nih.gov In a typical setup, such as a pyrolysis-gas-phase derivatization-GC/MS (Py-GPD-GC/MS) system, the analyte is introduced into a reactor where it is exposed to the derivatizing agent in the gas phase before being transferred to the GC column. nih.gov

While specific studies on TFAI are not prevalent, the methodology is well-established for similar trifluoroacetylating agents like N-methyl-bis-trifluoroacetamide (MBTFA). nih.gov A hypothetical gas-phase derivatization using TFAI would involve injecting TFAI vapor into a heated reactor containing the analyte. The volatile trifluoroacetylated product would then be analyzed by GC/MS. This technique is advantageous as it can inhibit the polymerization of reactive analytes, such as amines and isocyanates produced during the pyrolysis of polyurethane, allowing for their successful detection. nih.gov Another approach involves dry sampling, where air is passed through a filter impregnated with a derivatizing agent to capture and react with airborne analytes like isocyanates. chromatographyonline.comnih.gov

Table 2: Conceptual Gas-Phase Derivatization using TFAI with GC/MS

| Step | Description | Purpose |

| 1. Sample Introduction | The sample (e.g., polyurethane pyrolyzate) is introduced into the first stage of a tandem μ-reactor. | To generate the analytes to be derivatized. nih.gov |

| 2. Derivatization | TFAI vapor is introduced into the second stage of the reactor. | TFAI reacts with active hydrogens (e.g., on amines) in the gas phase. nih.gov |

| 3. Separation | The reaction mixture is swept into a GC column. | The volatile derivatives are separated based on their boiling points and interaction with the stationary phase. |

| 4. Detection | A mass spectrometer detects the separated derivatives. | Provides structural information and quantification of the original analytes. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for the functional group analysis of this compound. The IR spectrum of TFAI is distinguished by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate group (–N=C=O). This peak typically appears in the region of 2250–2285 cm⁻¹. paint.orgresearchgate.net Its high intensity and location in a relatively uncluttered region of the spectrum make it a reliable diagnostic marker for the presence of the isocyanate functionality and for monitoring its consumption during chemical reactions. paint.orgresearchgate.net

In addition to the prominent isocyanate peak, the spectrum of TFAI exhibits other key absorptions corresponding to its other functional groups. These include the stretching vibration of the carbonyl group (C=O) and the carbon-fluorine (C-F) bonds of the trifluoromethyl group. Theoretical calculations and experimental data on similar molecules, such as chloroacetyl isocyanate, support the assignment of these vibrational modes. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250 - 2285 | Very Strong, Sharp paint.orgresearchgate.net |

| Carbonyl (C=O) | Stretch | ~1740 - 1780 | Strong |

| Carbon-Fluorine (C-F) | Stretch | ~1100 - 1300 | Strong |

| C-N | Stretch | ~1300 - 1400 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Charge Transfer Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study the formation of charge-transfer (CT) complexes involving this compound. A CT complex is formed when an electron donor molecule interacts with an electron acceptor molecule. TFAI, possessing a highly electron-withdrawing trifluoroacetyl group attached to the isocyanate moiety, can potentially function as an electron acceptor.

When TFAI interacts with a suitable electron donor, the formation of a CT complex can give rise to new, often intense, absorption bands in the UV-Vis spectrum that are not present in the spectra of the individual components. These CT bands are typically broad and have large extinction coefficients. researchgate.net While specific studies detailing the CT complexes of TFAI are limited, research on other systems, such as the interaction of trifluoroacetic acid with cobalt complexes, demonstrates spectral shifts and changes in absorbance upon complexation, indicating the electronic interactions at play. researchgate.net The study of such complexes can provide insight into the electronic properties of TFAI and its intermolecular interactions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating TFAI from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of isocyanates, though it often involves a derivatization step due to the high reactivity of the isocyanate group. epa.govepa.gov For quantitative analysis, TFAI would typically be reacted with a derivatizing agent, such as 1-(2-pyridyl)piperazine (B128488) or di-n-butylamine (DBA), to form a stable urea (B33335) derivative. chromatographyonline.comepa.gov This derivative can then be readily analyzed by reverse-phase HPLC. sigmaaldrich.com

The resulting stable derivative is separated on a C18 column using a mobile phase gradient, commonly consisting of acetonitrile and water, often with a modifier like formic acid. sigmaaldrich.com Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). chromatographyonline.comsigmaaldrich.com This approach allows for the accurate quantification of isocyanates from various samples, including air samples where the isocyanate is captured and derivatized on a collection medium. google.comnih.gov

Table 4: Typical HPLC Conditions for the Analysis of Derivatized TFAI

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., Titan C18, 5 cm x 2.1 mm, 1.9 µm) sigmaaldrich.com |

| Mobile Phase | A: Water with 0.05% formic acidB: Acetonitrile with 0.05% formic acid sigmaaldrich.com |

| Gradient | A time-based gradient from high aqueous to high organic content. |

| Flow Rate | 0.5 mL/min sigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detector | Mass Spectrometry (MS) with Electrospray Ionization (ESI) or UV Detector. sigmaaldrich.comgoogle.com |

| Derivatizing Agent | Di-n-butylamine (DBA) or 1-(9-anthracenylmethyl)piperazine (MAP). chromatographyonline.comnih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative assessment of purity and for monitoring the progress of reactions involving this compound. Given the polar nature of the trifluoroacetyl and isocyanate groups, TFAI is expected to be strongly adsorbed onto a polar stationary phase like silica (B1680970) gel.

In a typical TLC analysis, a solution of the compound is spotted onto a silica gel plate, which is then developed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical; a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is commonly used to achieve good separation. The position of the TFAI spot, quantified by its retention factor (Rf) value, can be compared to that of impurities or reaction products. Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a chemical reagent that reacts with the compounds on the plate. TLC is particularly useful for quickly determining if a reaction where TFAI is a reactant has gone to completion by observing the disappearance of the TFAI spot and the appearance of a new product spot.

Table 5: General Parameters for TLC Analysis of TFAI

| Parameter | Description |

| Stationary Phase | Silica gel coated on glass or aluminum plates. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ratio is optimized for desired separation. |

| Application | A dilute solution of the sample is spotted near the bottom of the plate. |

| Development | The plate is placed in a sealed chamber with the mobile phase, which travels up the plate via capillary action. |

| Visualization | Staining with a reagent (e.g., potassium permanganate) or observation under UV light if applicable. |

Conclusion and Future Research Directions

Emerging Trends in Trifluoroacetyl Isocyanate Research

Current research involving isocyanates is increasingly focused on sustainability and precision, trends that will undoubtedly shape the future study of 2,2,2-trifluoroacetyl isocyanate. One major area is the move towards green and bio-based isocyanates for the production of polyurethanes. researchgate.net While this compound is a specialty chemical, the principles of sustainable synthesis and the reduction of hazardous reagents like phosgene (B1210022) are relevant to its future production methods. researchgate.net

Another significant trend is the development of dynamic kinetic asymmetric transformations (DYKAT) in simple addition reactions, providing atom-economic routes to valuable chiral compounds. acs.org The high electrophilicity of this compound makes it an exceptional candidate for such asymmetric cycloaddition reactions, a field that is ripe for exploration. acs.org The enantioselectivity of these reactions often correlates with the electrophilicity of the isocyanate, suggesting that the trifluoroacetyl group could impart unique reactivity and selectivity. acs.org Furthermore, the application of isocyanates in the synthesis of novel polymers and materials remains a key research driver, with the potential for creating materials with unique thermal or chemical resistance properties due to the incorporated trifluoromethyl group. researchgate.net

Unexplored Reactivity and Synthetic Opportunities

While the reactions of this compound with various nucleophiles are known, its full potential in more complex transformations remains largely untapped. Cycloaddition reactions, in particular, offer significant unexplored opportunities. A foundational study demonstrated that trifluoroacetyl isocyanate undergoes [2+4] cycloaddition reactions with Schiff bases to yield substituted 4-oxo-1,3,5-oxadiazines. core.ac.uk This type of reactivity could be expanded to a much broader range of dienes and heterodienes, governed by the principles of orbital symmetry. libretexts.org

The frontier of synthetic chemistry also includes mechanochemistry, where mechanical force is used to drive chemical reactions. Recently, a retro [2+2] cycloaddition of a 1,2-diazetidinone mechanophore was shown to generate an isocyanate and an imine through ultrasonic activation. rsc.org Applying this concept to generate highly reactive species like this compound in situ could enable novel reaction pathways that are inaccessible through traditional thermal methods.

Furthermore, the development of palladium-catalyzed dynamic kinetic asymmetric cycloadditions of isocyanates with substrates like vinylaziridines presents a powerful method for synthesizing chiral imidazolidin-2-ones, which are precursors to chiral diamines. acs.org The application of this methodology to this compound could provide access to a new class of fluorinated chiral building blocks for medicinal and materials chemistry.

Advancements in Theoretical and Computational Predictions

Theoretical and computational chemistry is a rapidly advancing discipline that offers powerful tools for predicting the behavior of reactive molecules like this compound. frontiersin.org Future research will heavily rely on methods like Density Functional Theory (DFT) and ab-initio dynamics to model reaction mechanisms and predict outcomes. frontiersin.org

For instance, Frontier Molecular Orbital (FMO) theory is crucial for understanding and predicting the feasibility of cycloaddition reactions. youtube.com Computational studies can precisely calculate the energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound and potential reaction partners. This allows for the prediction of whether a reaction is symmetry-allowed (and thus likely to proceed thermally) or symmetry-forbidden, potentially requiring photochemical conditions for activation. youtube.com Such predictive power can save significant laboratory time and resources by focusing experimental efforts on the most promising reaction pathways. These computational models can also predict spectroscopic properties, aiding in the identification of transient intermediates and complex products.

Development of Novel Characterization Methods

The development of more sensitive and specific analytical methods is crucial for both monitoring reactions involving this compound and for assessing potential exposure in laboratory or industrial settings. nih.gov A significant challenge in isocyanate analysis is that analytical reference standards are often unavailable for complex reaction products or prepolymers. nih.gov

To address this, novel derivatizing reagents are being developed that react quickly with the isocyanate group to form a stable, easily detectable derivative. nih.gov One such promising reagent is 1-(9-anthracenylmethyl)piperazine (MAP), which exhibits favorable reactivity and produces derivatives with strong fluorescence responses, allowing for very low detection levels. nih.gov The performance of MAP compared to other established reagents highlights a key area of research in improving analytical accuracy for all types of isocyanates. nih.gov

| Reagent | Relative Reactivity with Phenyl Isocyanate | Average Fluorescence Response (Relative) |

| MAP | 100 | 100 +/- 32.6% |

| MOPP | 88 | N/A |

| TRYP | 30 | 2.27 +/- 15.6% |

| MAMA | 25 | 41.0 +/- 58.8% |

| This table compares the relative reactivity and fluorescence response of the novel derivatizing agent MAP with other established reagents (MOPP, TRYP, MAMA), demonstrating its superior performance for isocyanate detection. Data sourced from a study on derivatization reagents. nih.gov |

In addition to derivatization, new air sampling technologies are emerging. A novel method using di-n-butylamine (DBA)-coated glass fiber filters combined with a cation-exchange column (GFF_SCX-DBA) has been developed for simple and low-cost detection of various isocyanates in the air. researchgate.net For assessing personal exposure, biological monitoring, typically through the analysis of isocyanate-derived amines in urine, remains a simple and cost-effective method to verify that control measures are effective. hsl.gov.ukresearchgate.net These advanced analytical tools will be indispensable for future research and application of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing urea derivatives using 2,2,2-trifluoroacetyl isocyanate, and how are these products characterized?